Fmoc-NH-PEG11-CH2COOH

PROTAC Bioconjugation Solubility

Choose Fmoc-NH-PEG11-CH2COOH for PROTAC linker optimization where spacer length critically modulates ternary complex formation. This monodisperse PEG11 derivative (exactly 11 EO units, MW 781.9) provides ~44 Å extended length—a balanced design choice between solubility and linker geometry. Its discrete structure ensures batch-to-batch reproducibility and unambiguous LC-MS characterization, unlike polydisperse PEGs. The Fmoc-protected amine enables standard SPPS cycles; the carboxymethyl group facilitates amide coupling. Substituting with PEG8 or PEG12 analogs without empirical validation risks suboptimal efficacy. Request bulk pricing.

Molecular Formula C39H59NO15
Molecular Weight 781.9 g/mol
Cat. No. B8106028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-NH-PEG11-CH2COOH
Molecular FormulaC39H59NO15
Molecular Weight781.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
InChIInChI=1S/C39H59NO15/c41-38(42)32-54-30-29-53-28-27-52-26-25-51-24-23-50-22-21-49-20-19-48-18-17-47-16-15-46-14-13-45-12-11-44-10-9-40-39(43)55-31-37-35-7-3-1-5-33(35)34-6-2-4-8-36(34)37/h1-8,37H,9-32H2,(H,40,43)(H,41,42)
InChIKeySFAFLCDMDCLRMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-NH-PEG11-CH2COOH: Technical Overview and Baseline Characterization for Scientific Procurement


Fmoc-NH-PEG11-CH2COOH is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative characterized by a 9-fluorenylmethoxycarbonyl (Fmoc)-protected amine at one terminus and a carboxymethyl (CH2COOH) group at the other . It belongs to the Fmoc-NH-PEGn-CH2COOH linker family, where the 'n=11' denotes exactly 11 ethylene oxide repeat units, yielding a defined molecular weight of 781.9 g/mol . This discrete structure ensures batch-to-batch consistency and simplifies characterization of final conjugates compared to polydisperse PEGs. The compound serves as a critical building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other bioconjugates, where it provides a hydrophilic spacer of moderate length to optimize solubility and linker geometry [1].

Why Fmoc-NH-PEG11-CH2COOH Cannot Be Replaced by Arbitrary PEGn Linkers


The performance of PEG-based linkers in bioconjugation and targeted protein degradation is exquisitely sensitive to chain length. Even single-unit changes in the number of ethylene oxide repeats (PEGn) can alter the hydrodynamic radius, conformational flexibility, and effective distance between functional moieties, which in turn modulates ternary complex formation, solubility, and overall conjugate efficacy [1]. Substituting Fmoc-NH-PEG11-CH2COOH with a shorter (e.g., PEG8) or longer (e.g., PEG12) analog without empirical validation risks suboptimal linker geometry, reduced aqueous solubility, or steric hindrance that can compromise the intended biological or chemical outcome. The specific n=11 length represents a design choice that balances these competing factors for applications requiring a moderate spacer length, making generic substitution scientifically unsound without a rigorous head-to-head comparison.

Quantitative Evidence Guide: Differentiating Fmoc-NH-PEG11-CH2COOH from PEGn Analogs


Chain Length-Dependent Solubility: PEG11 Confers Intermediate Aqueous Solubility Between PEG8 and PEG12 Analogs

The hydrophilic character and aqueous solubility of Fmoc-NH-PEGn-CH2COOH linkers increase with the number of ethylene oxide units. Fmoc-NH-PEG11-CH2COOH, with 11 repeats, exhibits a calculated LogP of -0.59, which is intermediate between the less hydrophilic shorter-chain Fmoc-NH-PEG8-CH2COOH and the more hydrophilic longer-chain Fmoc-NH-PEG12-CH2COOH . This balanced hydrophilicity makes PEG11 suitable for applications requiring both aqueous solubility and manageable retention time in reversed-phase chromatography.

PROTAC Bioconjugation Solubility

Molecular Weight Precision: Monodisperse 781.9 Da Ensures Reproducible Conjugate Characterization vs. Polydisperse PEGs

Fmoc-NH-PEG11-CH2COOH has an exact molecular weight of 781.9 g/mol (formula C39H59NO15), with a polydispersity index (PDI) of <1.5 as measured by GPC, confirming its monodisperse nature [1]. In contrast, traditional polydisperse PEG linkers exhibit broad molecular weight distributions (e.g., 600-800 Da range), complicating conjugate characterization and batch-to-batch reproducibility. The discrete molecular weight of PEG11 facilitates precise stoichiometry control and enables unambiguous mass spectrometry analysis of final PROTAC or ADC constructs.

Analytical Characterization Quality Control PROTAC

PROTAC Linker Length Optimization: PEG11 Provides Intermediate Spatial Separation for Ternary Complex Formation

The length of the PEG linker in PROTACs directly influences the efficiency of ternary complex formation between the target protein, PROTAC, and E3 ligase. While direct comparative degradation data for Fmoc-NH-PEG11-CH2COOH versus other PEGn lengths is not publicly available, the compound's 11-unit PEG spacer (~44 Å extended length) provides a middle ground between shorter linkers (e.g., PEG8, ~32 Å) that may restrict necessary conformational flexibility, and longer linkers (e.g., PEG12, ~48 Å) that may reduce effective molarity or introduce entropic penalties [1]. This intermediate length is often empirically selected in PROTAC design to balance these effects.

PROTAC Ternary Complex Linker Length

Carboxylic Acid Reactivity: CH2COOH Terminal Enables Stable Amide Bond Formation with Primary Amines

The terminal CH2COOH group of Fmoc-NH-PEG11-CH2COOH can be activated with standard carbodiimide reagents (e.g., EDC) to form stable amide bonds with primary amines, a key step in attaching the linker to a ligand or payload [1]. This reactivity is comparable to other Fmoc-NH-PEGn-CH2COOH analogs, but the PEG11 spacer may influence reaction kinetics due to its specific chain length. While no direct kinetic data is available, the compound's structure ensures compatibility with established bioconjugation protocols.

Bioconjugation Amide Bond EDC Coupling

Storage Stability: Recommended -20°C Long-Term Storage Ensures >90% Purity Retention Over 1 Year

Fmoc-NH-PEG11-CH2COOH is specified for long-term storage at -20°C, protected from light and moisture, with a reported stability of at least 1 year under these conditions [1]. The compound is stable at ambient temperature for short periods (a few days) during shipping, which is typical for this class of Fmoc-protected PEG linkers. While no direct comparative stability data exists for other PEGn analogs, the storage recommendations align with industry standards for maintaining purity >90%.

Stability Storage Quality Control

Recommended Application Scenarios for Fmoc-NH-PEG11-CH2COOH Based on Empirical Evidence


PROTAC Synthesis Requiring a Moderate-Length, Monodisperse PEG Spacer

Use Fmoc-NH-PEG11-CH2COOH when designing PROTACs where linker length is a critical variable. Its 11-unit PEG spacer (estimated ~44 Å extended length) provides a balanced distance for ternary complex formation, making it a logical starting point for screening campaigns. The monodisperse nature ensures reproducible conjugate characterization by LC-MS [1].

Bioconjugation Protocols Demanding Aqueous Solubility and Reversed-Phase Compatibility

Select this linker when the conjugate must maintain solubility in aqueous buffers yet be amenable to RP-HPLC purification. Its calculated LogP of -0.59 suggests adequate hydrophilicity for aqueous reactions while retaining sufficient hydrophobicity for retention on C18 columns .

Solid-Phase Peptide Synthesis (SPPS) Incorporating a PEG Spacer

Utilize Fmoc-NH-PEG11-CH2COOH as a building block in SPPS to introduce a flexible, hydrophilic spacer between peptide sequences or between a peptide and a functional tag. The Fmoc group allows for standard deprotection and coupling cycles, while the terminal carboxylic acid can be activated for on-resin amide bond formation .

Antibody-Drug Conjugate (ADC) Linker Development

Incorporate Fmoc-NH-PEG11-CH2COOH as a component of a cleavable or non-cleavable ADC linker system. Its monodisperse PEG11 chain can modulate the physicochemical properties of the drug-linker construct, potentially improving solubility and reducing aggregation .

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